2-Formyl-6-methoxybenzonitrile
Overview
Description
2-Formyl-6-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2 It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-6-methoxybenzonitrile can be synthesized through several methods. One common approach involves the Gatterman-Koch reaction, where a formyl group is introduced directly onto a benzene ring using carbon monoxide and hydrochloric acid in the presence of a catalyst such as copper(I) chloride and aluminum chloride . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity, scale, and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-6-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: 2-Formyl-6-methoxybenzoic acid.
Reduction: 2-Formyl-6-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methoxybenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of its functional groups. The formyl group can undergo nucleophilic addition, while the nitrile group can participate in nucleophilic substitution and reduction reactions .
Comparison with Similar Compounds
Benzonitrile: Similar structure but lacks the formyl and methoxy groups.
2-Formylbenzonitrile: Lacks the methoxy group.
6-Methoxybenzonitrile: Lacks the formyl group.
Uniqueness: 2-Formyl-6-methoxybenzonitrile is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and potential for diverse applications compared to its analogs .
Biological Activity
2-Formyl-6-methoxybenzonitrile is an aromatic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula CHNO\ and a molecular weight of 161.16 g/mol, contains both formyl and nitrile functional groups, which contribute to its reactivity and biological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 161.16 g/mol
- CAS Number : 21962-51-6
- InChI Key : REGQMIPRZDNXSG-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the formyl group allows for nucleophilic addition reactions, while the nitrile group can participate in substitution reactions. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity by binding to allosteric sites or active sites.
- Reactive Intermediate : Its reactivity allows it to participate in further chemical transformations that can lead to biologically active derivatives.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including those associated with leukemia and solid tumors.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in cellular models. In particular, it has been observed to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human endothelial cells.
Case Studies
- Study on Anticancer Activity : A study conducted by Mohammad et al. (2020) explored the effects of this compound on diffuse intrinsic pontine glioma (DIPG) cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
- Inflammation Model : In a separate investigation, the compound was tested in a model of endothelial inflammation where it significantly inhibited NF-kB activation and reduced the expression of adhesion molecules .
Research Applications
This compound serves as an important intermediate in organic synthesis and medicinal chemistry. Its derivatives are being studied for their potential pharmacological applications, particularly in cancer therapy and anti-inflammatory treatments.
Properties
IUPAC Name |
2-formyl-6-methoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQMIPRZDNXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604780 | |
Record name | 2-Formyl-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21962-51-6 | |
Record name | 2-Formyl-6-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21962-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formyl-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.